2-(3-Pyrazolyl)ethanamine dihydrochloride
CAS No.: 138-92-1
Cat. No.: VC0521051
Molecular Formula: C5H10ClN3
Molecular Weight: 147.60 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138-92-1 |
---|---|
Molecular Formula | C5H10ClN3 |
Molecular Weight | 147.60 g/mol |
IUPAC Name | 2-(1H-pyrazol-5-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C5H9N3.ClH/c6-3-1-5-2-4-7-8-5;/h2,4H,1,3,6H2,(H,7,8);1H |
Standard InChI Key | HLJRAERMLKNULP-UHFFFAOYSA-N |
SMILES | C1=C(NN=C1)CCN.Cl.Cl |
Canonical SMILES | C1=C(NN=C1)CCN.Cl |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound features a pyrazole ring linked to an ethylamine group, with two hydrochloride moieties enhancing solubility. Its IUPAC name is 2-(1H-pyrazol-3-yl)ethanamine dihydrochloride, and its structural formula is represented as:
Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 184.06 g/mol | |
Solubility | 37 mg/mL in water | |
Melting Point | 224–226°C | |
Storage Conditions | 2–8°C in dry, dark environments |
The dihydrochloride form improves stability and bioavailability compared to the free base .
Synthesis and Production Methods
Traditional Chemical Synthesis
Early routes involved cyclocondensation of β-keto esters with hydrazines, followed by amine functionalization and hydrochlorination . For example, tert-butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamates were deprotected using HCl/EtOAc to yield the target compound .
Biocatalytic Approaches
A 2021 study demonstrated a one-pot enzymatic cascade using horse liver alcohol dehydrogenase (HLADH) and Halomonas elongata ω-transaminase (HeWT) to convert 2-(1H-pyrazol-3-yl)ethanol to betazole with 75% molar conversion . Lactobacillus pentosus NADH oxidase (LpNOX) enabled NAD⁺ recycling, enhancing reaction efficiency .
Pharmacological Profile
Mechanism of Action
Betazole acts as a selective H₂ receptor agonist, mimicking histamine’s effects on gastric parietal cells without activating H₁ or H₃ receptors . This specificity avoids systemic side effects like vasodilation, making it preferable for diagnostic use .
Pharmacokinetics
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Absorption: Rapid and complete via intramuscular or oral routes .
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Protein Binding: >99%, primarily to serum albumin.
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Metabolism: Hepatic cytochrome P450 enzymes, yielding inactive metabolites.
Clinical and Diagnostic Applications
Gastric Function Testing
Betazole hydrochloride (0.1 mg/kg) is used to assess maximal gastric acid output in conditions like Zollinger-Ellison syndrome. A secretion >60% of the post-stimulation maximum confirms diagnosis . Compared to histamine, betazole reduces adverse events (e.g., headache incidence drops from 30% to <5%) .
Drug Efficacy Evaluation
H₂ antagonists like nizatidine are tested by measuring betazole-induced acid suppression. A 1961 JAMA study showed oral and intramuscular betazole yielded equivalent acid output (p > 0.05), validating oral administration .
Toxicological Considerations
Acute Toxicity
Animal studies indicate an LD₅₀ of 2.34 g/kg in rats. Hepatotoxicity and neurotoxicity occur at doses >50 mg/kg due to mitochondrial dysfunction.
Chronic Exposure Risks
Prolonged use may cause gastric mucosal hyperplasia. A 2014 study noted elevated serum transaminases in 8% of patients after repeated dosing.
Recent Research Advances
Neurological Applications
In vitro models demonstrate sigma-1 receptor modulation, enhancing acetylcholine release by 40% in rat hippocampi . This suggests potential for cognitive disorder therapies .
Future Perspectives
Structural Optimization
Introducing electron-withdrawing groups (e.g., -CF₃) at the pyrazole C4 position could improve H₂ receptor affinity. Computational models predict a 2.3-fold potency increase.
Green Chemistry Initiatives
Continuous flow reactors coupled with immobilized enzymes (e.g., HLADH@SiO₂) may boost betazole synthesis efficiency to >90% yield while reducing waste .
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